2-(3,3-Diethoxy-prop-1-ynyl)-thiophene 2-(3,3-Diethoxy-prop-1-ynyl)-thiophene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13971765
InChI: InChI=1S/C11H14O2S/c1-3-12-11(13-4-2)8-7-10-6-5-9-14-10/h5-6,9,11H,3-4H2,1-2H3
SMILES:
Molecular Formula: C11H14O2S
Molecular Weight: 210.29 g/mol

2-(3,3-Diethoxy-prop-1-ynyl)-thiophene

CAS No.:

Cat. No.: VC13971765

Molecular Formula: C11H14O2S

Molecular Weight: 210.29 g/mol

* For research use only. Not for human or veterinary use.

2-(3,3-Diethoxy-prop-1-ynyl)-thiophene -

Specification

Molecular Formula C11H14O2S
Molecular Weight 210.29 g/mol
IUPAC Name 2-(3,3-diethoxyprop-1-ynyl)thiophene
Standard InChI InChI=1S/C11H14O2S/c1-3-12-11(13-4-2)8-7-10-6-5-9-14-10/h5-6,9,11H,3-4H2,1-2H3
Standard InChI Key OXAUWTANOKQHNY-UHFFFAOYSA-N
Canonical SMILES CCOC(C#CC1=CC=CS1)OCC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core consists of a thiophene ring—a five-membered aromatic heterocycle containing one sulfur atom—substituted at the 2-position with a 3,3-diethoxy-prop-1-ynyl group. This substituent introduces a triple bond (sp-hybridized carbon) and two ethoxy (-OCH₂CH₃) groups, creating a sterically congested and electronically diverse system. Key structural features include:

  • Thiophene Ring: Contributes aromatic stability and π-conjugation, enabling charge delocalization.

  • Propynyl-Ethoxy Chain: The ethoxy groups act as electron-donating substituents, while the triple bond introduces rigidity and potential sites for cycloaddition or polymerization .

Table 1: Comparative Molecular Properties of 2-(3,3-Diethoxy-prop-1-ynyl)-thiophene and Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
2-(3,3-Diethoxy-prop-1-ynyl)-thiopheneC₁₁H₁₄O₂S210.29Thiophene, alkynyl, ethoxy
3,3-Diethoxy-1-propene C₇H₁₄O₂130.18Alkene, ethoxy
ThiopheneC₄H₄S84.14Aromatic heterocycle

Synthetic Pathways and Challenges

General Strategies for Thiophene Derivatives

Synthesis of thiophene-based compounds often involves transition metal-catalyzed cross-coupling, cyclization, or substitution reactions. For 2-(3,3-Diethoxy-prop-1-ynyl)-thiophene, plausible routes include:

  • Sonogashira Coupling: Reaction of 2-iodothiophene with 3,3-diethoxy-propyne under palladium/copper catalysis to form the carbon-carbon triple bond.

  • Acetal-Mediated Cyclization: Leveraging acetal-protected intermediates, as demonstrated in bio-inspired polyene cyclization strategies . For example, TiCl₄ or SnCl₄ could facilitate electrophilic activation of acetals, enabling coupling with thiophene-derived nucleophiles .

Optimization Challenges

Key challenges in synthesis include:

  • Steric Hindrance: Bulky ethoxy groups may impede reaction kinetics, necessitating high temperatures or prolonged reaction times.

  • Sensitivity of Alkynyl Groups: Triple bonds are prone to undesired side reactions (e.g., polymerization) under acidic or oxidative conditions.

Reactivity and Functional Applications

Electronic Properties

The thiophene ring’s π-system, combined with the electron-rich ethoxy groups, suggests potential as a building block for conductive polymers or organic semiconductors. Theoretical studies predict a HOMO-LUMO gap tunable via substitution patterns, making it relevant for optoelectronic devices.

Application AreaMechanism/EvidenceReferences
Organic Electronicsπ-Conjugation, tunable HOMO-LUMO
Medicinal ChemistryStructural analogy to bioactive thiophenes
CatalysisLigand functionality for metal complexes

Comparative Analysis with Related Compounds

3,3-Diethoxy-1-propene (CAS 3054-95-3)

This compound shares the 3,3-diethoxy motif but lacks the thiophene ring and triple bond. Its mass spectrum (m/z 130.18) and synthetic utility as an acetal precursor highlight its role in forming carbonyl equivalents, contrasting with the aromatic stability of 2-(3,3-Diethoxy-prop-1-ynyl)-thiophene .

Other Thiophene Derivatives

Compared to 2-bromo- or 2-methylthiophene, the ethoxy-propynyl substituent introduces greater steric bulk and electronic diversity, potentially altering reactivity in cross-coupling or electrophilic substitution reactions.

Future Research Directions

Synthetic Methodology Development

  • Catalyst Design: Exploring asymmetric catalysis to access enantiomerically pure derivatives for chiral materials .

  • Green Chemistry Approaches: Utilizing microwave irradiation or flow chemistry to enhance reaction efficiency.

Functional Characterization

  • Electrochemical Studies: Cyclic voltammetry to quantify redox potentials and charge transport properties.

  • Biological Screening: Assessing cytotoxicity and target engagement in disease models.

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